4-iodobutanoyl chloride chemical properties and stability
4-iodobutanoyl chloride chemical properties and stability
An In-depth Technical Guide to 4-Iodobutanoyl Chloride: Properties, Stability, and Handling for Advanced Synthesis
Introduction
4-Iodobutanoyl chloride (CAS No. 927-59-3) is a bifunctional organic compound of significant interest to researchers and scientists in drug development and materials science.[1] Its molecular structure incorporates two highly reactive functional groups: a terminal acyl chloride and a primary iodoalkane. This unique combination allows for sequential or tandem reactions, making it a versatile building block for the synthesis of complex molecular architectures, including heterocyclic systems and functionalized polymers.[2] This guide provides a comprehensive overview of its chemical properties, stability, reactivity, and safe handling protocols, grounded in authoritative data to ensure scientific integrity.
Core Chemical and Physical Properties
4-Iodobutanoyl chloride is a yellow to colorless liquid under standard conditions.[1] Its utility in synthetic chemistry is largely dictated by its physical characteristics and high reactivity, which also necessitate specific handling and storage procedures.
Physical and Chemical Data Summary
The fundamental properties of 4-iodobutanoyl chloride are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 927-59-3 | [1][3][4] |
| Molecular Formula | C₄H₆ClIO | [1] |
| Molecular Weight | 232.45 g/mol | [1][3] |
| Appearance | Yellow to colorless liquid | [1] |
| Boiling Point | 44-48 °C at 0.6 Torr | [1] |
| Purity | Typically ≥98% | [3] |
| SMILES | O=C(Cl)CCCI | [4] |
Spectroscopic Profile
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene (-CH₂-) groups. The methylene group adjacent to the acyl chloride (-CH₂-COCl) would appear furthest downfield, followed by the methylene group attached to the iodine (-CH₂-I), and finally the central methylene group.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR would display four unique signals: the carbonyl carbon of the acyl chloride at the lowest field, followed by the carbon bonded to iodine, the carbon adjacent to the carbonyl, and the central carbon atom.
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. A strong, sharp absorption band is expected in the region of 1790-1815 cm⁻¹ , which is highly characteristic of the C=O stretch in an acyl chloride.[5] Additionally, C-H stretching vibrations for the alkane backbone would appear around 2850-3000 cm⁻¹ .
Stability, Storage, and Handling
The high reactivity of 4-iodobutanoyl chloride dictates stringent requirements for its storage and handling to maintain its chemical integrity and ensure safety.
Chemical Stability
4-Iodobutanoyl chloride is sensitive to several environmental factors:
-
Moisture Sensitivity: Like all acyl chlorides, it reacts readily with water and atmospheric moisture. This hydrolysis reaction produces 4-iodobutanoic acid and corrosive hydrogen chloride (HCl) gas, degrading the material and creating a hazardous environment.[6]
-
Light Sensitivity: The carbon-iodine bond can be susceptible to cleavage upon exposure to light, potentially leading to decomposition and discoloration.
-
Thermal Stability: While stable at recommended storage temperatures, elevated temperatures can promote decomposition.
Recommended Storage Protocol
To ensure long-term stability and purity, 4-iodobutanoyl chloride must be stored with the following precautions:
-
Inert Atmosphere: The container should be flushed with and stored under an inert gas, such as argon or nitrogen, to exclude moisture and oxygen.[1]
-
Tight Sealing: Containers must be tightly sealed to prevent the ingress of atmospheric moisture.[6]
-
Light Protection: Store in a dark place, using an amber or opaque container to protect from light.[1][4]
-
Temperature Control: It should be kept at room temperature (20-22 °C) in a cool, dry, and well-ventilated area.[1][4]
Incompatible Materials
To prevent hazardous reactions, avoid contact with:
-
Water and moisture
-
Strong bases
-
Alcohols
-
Amines (unless part of a controlled reaction)
-
Strong oxidizing agents
Reactivity and Synthetic Applications
The synthetic utility of 4-iodobutanoyl chloride stems from the distinct reactivity of its two functional groups. The acyl chloride is a powerful electrophile for acylation reactions, while the iodoalkane provides a site for nucleophilic substitution.
Acylation Reactions
The acyl chloride moiety is highly electrophilic and reacts rapidly with a wide range of nucleophiles. A common and important application is the N-acylation of primary and secondary amines to form stable amide bonds.[7][8][9]
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair of electrons attacks the carbonyl carbon, followed by the reformation of the carbon-oxygen double bond and elimination of the chloride ion.[7][8] A base, such as triethylamine or even an excess of the substrate amine, is typically used to neutralize the HCl byproduct.[8]
Caption: N-Acylation of a Primary Amine.
Nucleophilic Substitution at the C-I Bond
The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, and iodide is an excellent leaving group.[2] This makes the terminal carbon atom highly susceptible to attack by nucleophiles in Sₙ2 reactions. This reactivity allows for the introduction of a wide variety of functional groups, such as azides, cyanides, or thiols, after the acylation step.
Furthermore, the bifunctional nature of the molecule is ideal for intramolecular cyclization reactions, enabling the efficient synthesis of five-membered heterocyclic rings like lactams or tetrahydrofuran derivatives.[2]
Experimental Workflow: N-Acylation Protocol
Below is a generalized, self-validating protocol for the N-acylation of a primary amine with 4-iodobutanoyl chloride.
Caption: Experimental Workflow for N-Acylation.
Safety and Hazard Information
4-Iodobutanoyl chloride is a hazardous chemical that must be handled with appropriate safety precautions by trained personnel.[1] All chemical products should be treated as having unknown hazards.[1]
GHS Hazard Summary
| Category | Information |
| Pictogram |
|
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[1][6] H331: Toxic if inhaled.[1] H227: Combustible liquid.[1] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[6] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[6] P405: Store locked up.[6] |
Personal Protective Equipment (PPE)
When handling 4-iodobutanoyl chloride, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Respiratory Protection: Use only in a certified chemical fume hood.[10] If there is a risk of inhalation, a respirator with an appropriate cartridge is necessary.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or suit may be appropriate.
First Aid Measures
In case of exposure, immediate action is critical:
-
Inhalation: Remove the victim to fresh air immediately. Call a poison control center or doctor.[11]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[11] Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if possible.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Synthesis Overview
Acyl chlorides are important intermediates in the pharmaceutical and agricultural chemical industries.[12] While specific, detailed industrial synthesis routes for 4-iodobutanoyl chloride are proprietary, analogous compounds like 4-chlorobutanoyl chloride are commonly synthesized from γ-butyrolactone.[12][13] The process typically involves a ring-opening chlorination reaction using a chlorinating agent such as thionyl chloride (SOCl₂) or phosgene, often in the presence of a catalyst.[12][13] A similar strategy, potentially involving an iodide source, could be envisioned for the synthesis of 4-iodobutanoyl chloride.
Conclusion
4-Iodobutanoyl chloride is a potent and versatile bifunctional reagent that offers significant advantages for the synthesis of complex organic molecules. Its distinct acyl chloride and iodoalkane functionalities provide a platform for diverse and high-yield transformations. However, its high reactivity is coupled with significant hazards, including corrosivity and toxicity. A thorough understanding of its chemical properties, stability limitations, and strict adherence to safety and handling protocols are paramount for its effective and safe utilization in research and development.
References
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4-Iodobutanoyl chloride | MFCD22053960 . Hoffman Fine Chemicals. [Link]
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Reaction between acyl chlorides and amines - addition/elimination . Chemguide. [Link]
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4-Iodobenzoyl chloride, 97% 1711-02-0 India . Ottokemi. [Link]
- CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.
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CAS No: 4635-59-0 | Product Name: 4-Chlorobutanoyl Chloride . Pharmaffiliates. [Link]
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Reactions of Amines . Chemistry LibreTexts. [Link]
- CN108373404B - Synthesis method of 4-iodoanisole.
- CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride.
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Titanium(IV) Chloride and the Amine-Promoted Baylis−Hillman Reaction . ResearchGate. [Link]
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